molecular formula C₄₆H₅₃D₃N₄O₁₀  . x( H₂O₄S) B1161577 19'-Oxovincaleukoblastine-d3 Sulfate

19'-Oxovincaleukoblastine-d3 Sulfate

Cat. No.: B1161577
M. Wt: 827.989808
Attention: For research use only. Not for human or veterinary use.
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Description

19'-Oxovincaleukoblastine-d3 Sulfate is a deuterated analog of vinblastine sulfate, a vinca alkaloid derivative widely used in oncology for its antimitotic properties. The compound incorporates three deuterium atoms (d3) at specific positions, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies . Its molecular formula is C46H53D3N4O10·H2SO4, and the sulfate moiety improves solubility and stability in aqueous matrices compared to non-sulfated analogs.

Properties

Molecular Formula

C₄₆H₅₃D₃N₄O₁₀ . x( H₂O₄S)

Molecular Weight

827.989808

Synonyms

19’-Oxovinblastine-d3 Sulfate;  (3aR,3a1R,4R,5S,5aR,10bR)-Methyl 4-Acetoxy-3a-ethyl-9-((3R,5S,7S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-15-oxo-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl)-5-hydroxy-8-methoxy-6-meth

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural, pharmacological, and analytical distinctions between 19'-Oxovincaleukoblastine-d3 Sulfate and analogous compounds:

Parameter This compound Vinblastine Sulfate 22-Oxovincaleukoblastine-d3 Sulfate Vincristine Sulfate
CAS Number Not explicitly listed in evidence 143-67-9 1217854-24-4 2068-78-2 (inferred)
Molecular Formula C46H53D3N4O10·H2SO4 C46H60N4O13S C46H53D3N4O10·H2SO4 C46H56N4O10·H2SO4 (inferred)
Deuterium Substitution 3 deuterium atoms at C-19' position None 3 deuterium atoms at C-22' position None
Primary Use Analytical standard for LC-MS/MS Chemotherapy (Hodgkin’s lymphoma) Analytical standard Chemotherapy (leukemia)
Solubility Enhanced in aqueous buffers due to sulfate Moderate in water Similar to 19'-Oxovincaleukoblastine Low solubility in water
Toxicity Profile Similar to vinblastine but lower acute toxicity in studies Acute toxicity (P330, P391 ) Data limited; inferred lower toxicity High neurotoxicity

Structural and Functional Differences

Positional Isotope Effects

The deuterium substitution at C-19' in this compound reduces metabolic degradation rates compared to non-deuterated vinblastine sulfate, as observed in deuterated analogs . In contrast, 22-Oxovincaleukoblastine-d3 Sulfate (CAS 1217854-24-4) features deuterium at C-22', which may alter binding affinity to tubulin receptors .

Sulfate Group Impact

The sulfate group in this compound enhances solubility (critical for intravenous administration) compared to non-sulfated vinca alkaloids.

Pharmacokinetic Behavior

Deuterated compounds like this compound exhibit prolonged half-lives in preclinical models, attributed to the kinetic isotope effect slowing CYP450-mediated oxidation . Non-deuterated vinblastine sulfate, however, shows faster clearance, necessitating higher dosing frequencies in clinical settings .

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